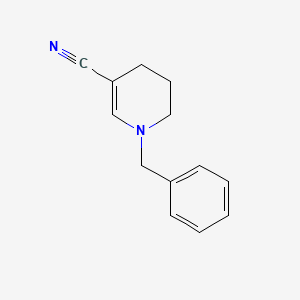![molecular formula C17H16Cl2O2 B14453397 1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene CAS No. 74706-18-6](/img/structure/B14453397.png)
1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dichlorinated pentenyl group attached to a phenoxybenzene moiety, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene typically involves the reaction of 5,5-dichloropent-4-en-1-ol with 4-phenoxyphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the ether linkage between the two reactants.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or chlorinated groups.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or dechlorinated products.
Substitution: Formation of substituted phenoxybenzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2,5-Dichloropent-1-ene: Shares the dichlorinated pentenyl group but lacks the phenoxybenzene moiety.
(E)-prop-1-en-1-ylbenzene: Contains a similar enyl group but differs in the overall structure and functional groups.
Uniqueness: 1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene is unique due to its combination of a dichlorinated pentenyl group and a phenoxybenzene moiety. This structure imparts specific chemical and biological properties that distinguish it from other related compounds.
Eigenschaften
CAS-Nummer |
74706-18-6 |
|---|---|
Molekularformel |
C17H16Cl2O2 |
Molekulargewicht |
323.2 g/mol |
IUPAC-Name |
1-(5,5-dichloropent-4-enoxy)-4-phenoxybenzene |
InChI |
InChI=1S/C17H16Cl2O2/c18-17(19)8-4-5-13-20-14-9-11-16(12-10-14)21-15-6-2-1-3-7-15/h1-3,6-12H,4-5,13H2 |
InChI-Schlüssel |
BYBDXJRBVAZYNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCCC=C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(Methanesulfonyl)ethyl]aziridine-2-carbonitrile](/img/structure/B14453326.png)
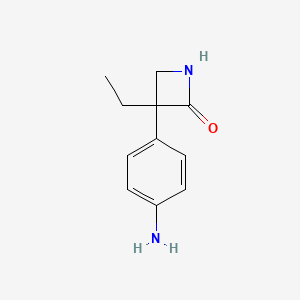
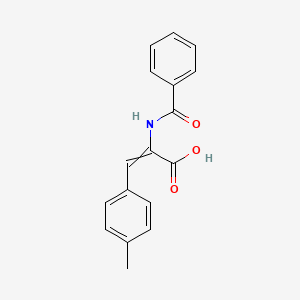
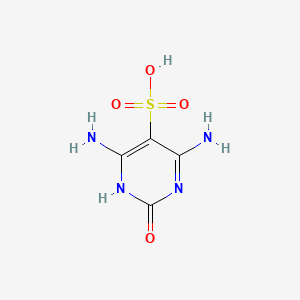
![4-[(5-Nitrofuran-2-yl)methyl]morpholine](/img/structure/B14453350.png)
![6-[(Propan-2-yl)sulfanyl]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453359.png)
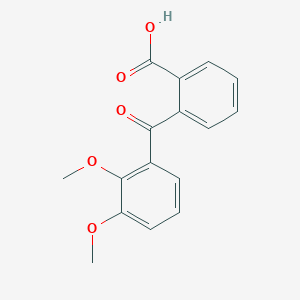
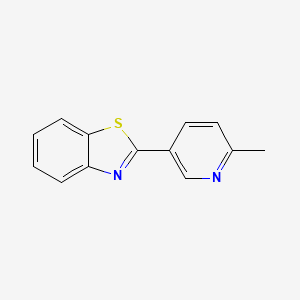

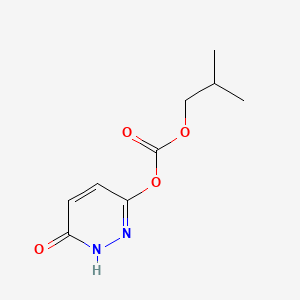
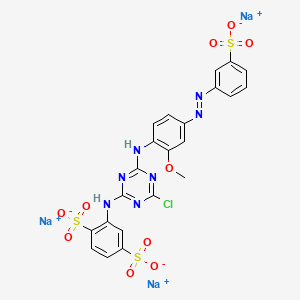
![Diethyl [(3E)-3-(ethylimino)prop-1-en-2-yl]phosphonate](/img/structure/B14453396.png)
